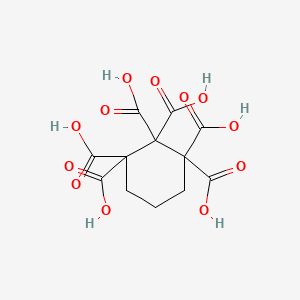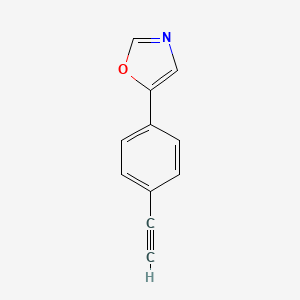
5-(4-Ethynylphenyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(4-Ethynylphenyl)-1,3-oxazole" is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. Oxazoles are known for their diverse biological activities and are used as building blocks in organic synthesis. The ethynyl group attached to the phenyl ring suggests potential for further functionalization through reactions typical for alkynes, such as the Sonogashira coupling.
Synthesis Analysis
The synthesis of oxazole derivatives can be approached through various methods. For instance, the synthesis of 5-substituted oxazoles, as seen in the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, involves the reaction of an oxazole carbaldehyde oxime with acetic anhydride, followed by conversion into the corresponding amide oxime and subsequent heterocyclization . Similarly, the synthesis of 5-ethynyl-1H-[1,2,3]triazole-4-carboxylic acid amide riboside and its derivatives demonstrates the use of Pd(0)-catalyzed cross-coupling reactions, which could be adapted for the synthesis of "5-(4-Ethynylphenyl)-1,3-oxazole" .
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. This structure imparts certain electronic properties to the molecule, such as the ability to engage in hydrogen bonding and dipole-dipole interactions. The ethynyl group in "5-(4-Ethynylphenyl)-1,3-oxazole" would contribute to the molecule's linearity and could affect its conjugation and electronic distribution.
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions. The presence of the ethynyl group in "5-(4-Ethynylphenyl)-1,3-oxazole" allows for reactions typical of alkynes, such as Sonogashira coupling, which is useful for creating carbon-carbon bonds and introducing additional functional groups . Additionally, the oxazole ring can undergo nucleophilic attack, as demonstrated by the synthesis of 2-phenyl-4,5-functionalized oxazoles through nucleophilic ring-opening of oxazolone .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The oxazole ring contributes to the compound's aromaticity and stability. The presence of substituents, such as the ethynyl group, can affect the compound's solubility, boiling point, and melting point. The electronic properties of the oxazole ring can also influence the compound's reactivity and interaction with biological targets, which is evident in the hypolipidemic activity of certain oxazole derivatives . The ethynyl group could potentially increase lipophilicity, which might affect the compound's biological activity and pharmacokinetic properties.
科学的研究の応用
-
- Application: Used as a fluorescence signalling unit in chemo-sensors .
- Method: The compound is used in fluorescence quenching and enhancement-based chemo-sensors .
- Results: The sensors have been developed for the selective detection of polynitroaromatic compounds, trinitrotoluene (TNT), dinitrotoluene (DNT) and picric acid (PA) .
-
Organic Porous Polymer Materials
- Application: Used in gas storage, carbon capture, separation, catalysis, sensing, energy storage and conversion .
- Method: Various organic building blocks and synthesis methods are used to incorporate multiple chemical functionalities within networks or pore surface .
- Results: The resulting porous polymers are able to be designed and prepared with high surface area and well-controlled pore structure .
-
Porous Metalloporphyrinic Nanospheres
- Application: Used for efficient catalytic degradation of organic dyes .
- Method: The nanospheres were synthesized by the Sonogashira coupling reaction with Mn (III)5,10,15,20-tetraksi (4′-ethynylphenyl)porphyrin as a building block .
- Results: The nanospheres showed excellent catalytic activity and reusability in the catalytic degradation of methylene blue in aqueous solution .
-
Organic Porous Polymer Materials
- Application: Used in gas storage, carbon capture, separation, catalysis, sensing, energy storage and conversion .
- Method: Various organic building blocks and synthesis methods are used to incorporate multiple chemical functionalities within networks or pore surface .
- Results: The resulting porous polymers are able to be designed and prepared with high surface area and well-controlled pore structure .
-
Tetrakis (4-aminophenyl) Ethene-doped Perylene Microcrystals
-
Porous Metalloporphyrinic Nanospheres
- Application: Used for efficient catalytic degradation of organic dyes .
- Method: The nanospheres were synthesized by the Sonogashira coupling reaction with Mn (III)5,10,15,20-tetraksi (4′-ethynylphenyl)porphyrin as a building block .
- Results: The nanospheres showed excellent catalytic activity and reusability in the catalytic degradation of methylene blue in aqueous solution .
-
- Application: Used in the construction of secondary building units (SBUs) .
- Method: The synthesis of porous organic frameworks (POFs) involves two vital factors: the monomers, which are the fundamental constructing units for the synthesis of POFs, and the polymerization reactions .
- Results: The structures and properties of POFs are greatly affected by the utilization of monomers and polymerization reactions .
-
Organic Porous Polymer Materials
- Application: Used in gas storage, carbon capture, separation, catalysis, sensing, energy storage and conversion .
- Method: Various organic building blocks and synthesis methods are used to incorporate multiple chemical functionalities within networks or pore surface .
- Results: The resulting porous polymers are able to be designed and prepared with high surface area and well-controlled pore structure .
Safety And Hazards
特性
IUPAC Name |
5-(4-ethynylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h1,3-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRYZDZQFDRTHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CN=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594470 |
Source


|
| Record name | 5-(4-Ethynylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethynylphenyl)-1,3-oxazole | |
CAS RN |
501944-63-4 |
Source


|
| Record name | 5-(4-Ethynylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

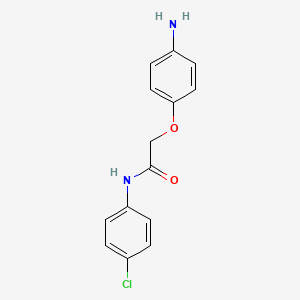

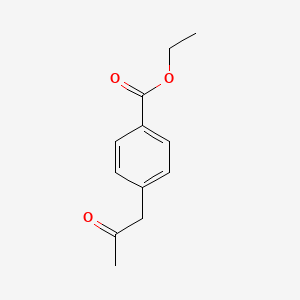


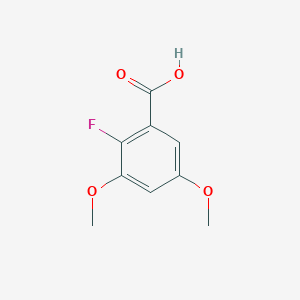

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)





